Cas no 847925-91-1 (RO4929097)

RO4929097 structure
RO4929097 structure
Nome del prodotto:RO4929097
Numero CAS:847925-91-1
MF:C22H20F5N3O3
MW:469.404522895813
MDL:MFCD18384976
CID:822526
PubChem ID:49867930

RO4929097 Proprietà chimiche e fisiche

Nomi e identificatori

    • RO4929097
    • 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • N1-[(7S)-6,7-Dihydro-6-oxo-5H-dibenz[b,d]azepin-7-yl]-2,2-dimethyl-N3-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • RO-4929097
    • UNII-KK8645V7LE
    • Ro 4929097
    • KK8645V7LE
    • (S)-2,2-dimethyl-N1-(6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-N3-(2,2,3,3,3-pentafluoropropyl)malonamide
    • n1-((7s)-6,7-dihydro-6-oxo-5h-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-n3-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • OJPLJFIFUQPSJR-INIZCTEOSA-N
    • MLS006011071
    • GTPL7338
    • CHEMB
    • N1-[(7S)-6,7-Dihydro-6-oxo-5H-dibenz[b,d]azepin-7-yl]-2,2-dimethyl-N3-(2,2,3,3,3-pentafluoropropyl)propanediamide (ACI)
    • Propanediamide, N-[(7S)-6,7-dihydro-6-oxo-5H-dibenz[b,d]azepin-7-yl]-2,2-dimethyl-N′-(2,2,3,3,3-pentafluoropropyl)- (9CI)
    • 2,2-Dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N′-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • R0 4929097
    • RO4929079
    • CHEMBL4297422
    • 2,2-dimethyl-N-((S)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-N'-(2,2,3,3,3-pentafluoro-propyl)-malonamide
    • NSC-756650
    • BRD-K22024824-001-03-7
    • AKOS027250816
    • AS-74989
    • 2,2-dimethyl-N'-[(10S)-9-oxo-8-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • DA-77512
    • 2,2-dimethyl-N(1)-((7S)-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-N(3)-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • BDBM50533417
    • SMR004702861
    • 2,2-dimethyl-N(1)-[(7S)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-N(3)-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • SCHEMBL1376366
    • EX-A1750
    • AC-33058
    • Gamma-Secretase Inhibitor RO4929097
    • NCGC00263162-01
    • DTXCID50156324
    • 2,2-dimethyl-N'-[(10S)-9-oxo-8-azatricyclo[9.4.0.0(2),?]pentadeca-1(11),2,4,6,12,14-hexaen-10-yl]-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • HY-11102
    • DB11870
    • R04929097
    • RG-4733
    • RO4929097?
    • Propanediamide, N-((7S)-6,7-dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-
    • N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide
    • RG 4733 [WHO-DD]
    • 2,2-dimethyl-N-((10S)-9-oxo-8-azatricyclo(9.4.0.02,7)pentadeca-1(15),2,4,6,11,13-hexaen-10-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • NS00072583
    • Q27088591
    • 2,2-DIMETHYL-N'-[(10S)-9-OXO-8-AZATRICYCLO[9.4.0.0(2),?]PENTADECA-1(15),2,4,6,11,13-HEXAEN-10-YL]-N-(2,2,3,3,3-PENTAFLUOROPROPYL)PROPANEDIAMIDE
    • DTXSID20233833
    • CHEBI:86474
    • NCGC00263162-12
    • C76705
    • 847925-91-1
    • 2,2-dimethyl-N'-((10S)-9-oxo-8-azatricyclo(9.4.0.0^(2,7))pentadeca-1(15),2,4,6,11,13-hexaen-10-yl)-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • NCGC00263162-02
    • R-4733
    • NSC756650
    • 2,2-dimethyl-N'-[(10S)-9-oxo-8-azatricyclo[9.4.0.0(2),?]pentadeca-1(11),2(7),3,5,12,14-hexaen-10-yl]-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • BCPP000088
    • Rg 4733
    • 2,2-dimethyl-N-[(10S)-9-oxo-8-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
    • RG4733
    • PROPANEDIAMIDE, N1-((7S)-6,7-DIHYDRO-6-OXO-5H-DIBENZ(B,D)AZEPIN-7-YL)-2,2-DIMETHYL-N3-(2,2,3,3,3-PENTAFLUOROPROPYL)-
    • CS-0480
    • J-523360
    • MDL: MFCD18384976
    • Inchi: 1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1
    • Chiave InChI: OJPLJFIFUQPSJR-INIZCTEOSA-N
    • Sorrisi: N([C@@H]1C(=O)NC2C=CC=CC=2C2C=CC=CC1=2)C(=O)C(C)(C)C(=O)NCC(F)(F)C(F)(F)F

Proprietà calcolate

  • Massa esatta: 469.14200
  • Massa monoisotopica: 469.14248232g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 5
  • Complessità: 771
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 87.3

Proprietà sperimentali

  • Densità: 1.40
  • Punto di ebollizione: 696.3±55.0°C at 760 mmHg
  • PSA: 97.77000
  • LogP: 5.56870

RO4929097 Informazioni sulla sicurezza

RO4929097 Dati doganali

  • CODICE SA:29242990

RO4929097 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-11102-5mg
RO4929097
847925-91-1 98.89%
5mg
¥800 2024-04-17
TRC
R637360-1mg
Ro 4929097
847925-91-1
1mg
$133.00 2023-05-17
TRC
R637360-5mg
Ro 4929097
847925-91-1
5mg
$178.00 2023-05-17
ChemScence
CS-0480-50mg
RO4929097
847925-91-1 98.11%
50mg
$616.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16636-50mg
RO4929097
847925-91-1 98%
50mg
¥4740.00 2023-09-09
Biosynth
FR65150-10 mg
Ro492097
847925-91-1
10mg
$197.00 2023-01-04
Biosynth
FR65150-50 mg
Ro492097
847925-91-1
50mg
$528.00 2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R41740-5mg
RO4929097
847925-91-1
5mg
¥1076.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R41740-10mg
RO4929097
847925-91-1
10mg
¥1946.0 2021-09-04
DC Chemicals
DC8215-1 g
RO4929097
847925-91-1 >98%
1g
$2500.0 2022-02-28

RO4929097 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:847925-91-1)RO4929097
A857746
Purezza:99%
Quantità:1g
Prezzo ($):1687.0
atkchemica
(CAS:847925-91-1)RO4929097
CL2833
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta